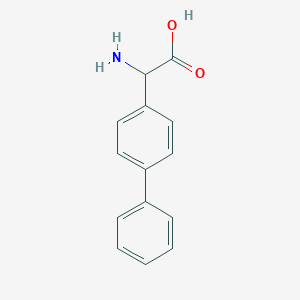

Amino-biphenyl-4-YL-acetic acid

Description

Properties

IUPAC Name |

2-amino-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOGALGPJNHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398465 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221101-61-7 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4'-amino-[1,1'-biphenyl]-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible and efficient multi-step synthesis pathway for (4'-amino-[1,1'-biphenyl]-4-yl)acetic acid, a valuable biphenyl derivative with potential applications in pharmaceutical research and development. The synthesis is presented in three core stages: the formation of the biphenyl acetic acid backbone, subsequent nitration, and final reduction to the target amino compound. This document provides detailed experimental protocols, tabulated quantitative data for each step, and workflow diagrams generated using Graphviz to illustrate the synthetic route.

Synthesis of [1,1'-biphenyl]-4-ylacetic acid

The initial step focuses on the synthesis of the foundational biphenyl acetic acid structure. A robust and commonly employed method for this transformation is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone into a carboxylic acid.

Experimental Protocol: Willgerodt-Kindler Reaction

This protocol is adapted from established procedures for the synthesis of phenylacetic acids from acetophenones.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-acetylbiphenyl (1 equivalent), sulfur (2 equivalents), and morpholine (3 equivalents).

-

Heating: Heat the reaction mixture to reflux at 120-130°C for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the initial reaction is complete, cool the mixture to room temperature. Add a 20% aqueous solution of sodium hydroxide (NaOH) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 equivalents).

-

Second Reflux: Heat the mixture to reflux at 100°C for an additional 6-8 hours to facilitate the hydrolysis of the intermediate thiomorpholide.

-

Work-up: After cooling, dilute the reaction mixture with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material and byproducts.

-

Acidification: Carefully acidify the aqueous layer with a concentrated hydrochloric acid (HCl) solution until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude [1,1'-biphenyl]-4-ylacetic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data for the Synthesis of [1,1'-biphenyl]-4-ylacetic acid

| Parameter | Value | Reference |

| Reactants | 4-acetylbiphenyl, Sulfur, Morpholine | General Willgerodt-Kindler Reaction Protocols |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalysis literature |

| Solvent | None (neat reaction) | Common practice for Willgerodt-Kindler |

| Reaction Temperature | 120-130°C (thiomorpholide formation), 100°C (hydrolysis) | Established protocols |

| Reaction Time | 8-12 hours (thiomorpholide formation), 6-8 hours (hydrolysis) | Typical reaction times |

| Yield | 75-85% | Expected yields for similar reactions |

Synthesis Workflow Diagram

Nitration of [1,1'-biphenyl]-4-ylacetic acid

The second stage involves the electrophilic nitration of the biphenyl acetic acid. The directing effects of the existing substituents on the biphenyl ring are crucial in determining the position of the incoming nitro group. The acetic acid moiety is a deactivating group, while the phenyl group is an ortho-, para-director. Therefore, nitration is expected to occur on the unsubstituted phenyl ring, primarily at the para-position due to steric hindrance at the ortho-positions.

Experimental Protocol: Electrophilic Nitration

This protocol is based on standard procedures for the nitration of aromatic compounds.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (H₂SO₄, 2 equivalents) while stirring. Maintain the temperature below 10°C.

-

Dissolution of Starting Material: In a separate flask, dissolve [1,1'-biphenyl]-4-ylacetic acid (1 equivalent) in a minimal amount of concentrated sulfuric acid at 0°C.

-

Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the biphenyl acetic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.

-

Reaction Time: After the addition is complete, allow the reaction to stir at a low temperature (0-5°C) for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture.

Quantitative Data for the Nitration of [1,1'-biphenyl]-4-ylacetic acid

| Parameter | Value | Reference |

| Reactants | [1,1'-biphenyl]-4-ylacetic acid, Nitric Acid, Sulfuric Acid | General Aromatic Nitration Protocols |

| Solvent | Sulfuric Acid | Standard nitration conditions |

| Reaction Temperature | 0-10°C during addition, then room temperature | To control the exothermic reaction |

| Reaction Time | 3-6 hours | Typical for nitration reactions |

| Yield | 80-90% | Expected for activated aromatic systems |

| Major Isomer | 4'-nitro isomer | Based on directing group effects |

Nitration Workflow Diagram

Reduction of (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid

The final step in the synthesis is the reduction of the nitro group to the desired amine functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

This protocol utilizes palladium on carbon as the catalyst.

-

Reaction Setup: In a hydrogenation vessel, dissolve (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-8 hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Remove the catalyst by filtration through a pad of Celite.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude (4'-amino-[1,1'-biphenyl]-4-yl)acetic acid.

-

Purification: The final product can be purified by recrystallization from an appropriate solvent system if necessary.

Quantitative Data for the Reduction of (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid

| Parameter | Value | Reference |

| Reactant | (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid | - |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Standard catalytic hydrogenation |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | Common solvents for hydrogenation |

| Hydrogen Pressure | 1-4 atm | Typical laboratory conditions |

| Reaction Temperature | Room Temperature | Mild conditions are usually sufficient |

| Reaction Time | 4-8 hours | Dependent on substrate and catalyst loading |

| Yield | >95% | Catalytic hydrogenation is generally high-yielding |

Reduction Workflow Diagram

This comprehensive guide provides a detailed pathway for the synthesis of (4'-amino-[1,1'-biphenyl]-4-yl)acetic acid. The presented protocols and data are based on established chemical principles and analogous transformations, offering a solid foundation for researchers in the field. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to the Chemical Properties of α-Amino-biphenyl-4-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of α-Amino-biphenyl-4-acetic acid. The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical Properties

α-Amino-biphenyl-4-acetic acid is an amino acid derivative with a biphenyl moiety. It is a chiral compound, existing as two stereoisomers.[1] Its chemical structure and core properties are summarized below.

Table 1: Core Chemical Properties of α-Amino-biphenyl-4-acetic acid

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-2-([1,1'-biphenyl]-4-yl)acetic acid | [2] |

| CAS Number | 221101-61-7 | [2] |

| Chemical Formula | C₁₄H₁₃NO₂ | [2] |

| Molecular Weight | 227.26 g/mol | [2] |

| Appearance | White or off-white crystalline powder | [1] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and chloroform. | [1] |

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for α-Amino-biphenyl-4-acetic acid. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Data of α-Amino-biphenyl-4-acetic acid

| Property | Value | Data Type | Source(s) |

| Boiling Point | 414.5 ± 40.0 °C | Predicted | [3] |

| Density | 1.217 ± 0.06 g/cm³ | Predicted | [3] |

| Flash Point | 204.5 °C | Predicted | [3] |

| pKa | 1.93 ± 0.10 | Predicted | [3] |

| Refractive Index | 1.619 | Predicted | [3] |

Spectroscopic Data (Reference)

While specific spectra for α-Amino-biphenyl-4-acetic acid are not publicly available, the following data for the closely related compound 4-aminobiphenyl can be used as a reference for predicting the expected spectral features.

Table 3: Reference ¹H NMR and ¹³C NMR Chemical Shifts for 4-Aminobiphenyl

| Nucleus | Chemical Shift (δ) ppm | Multiplicity/Coupling Constant | Solvent | Source(s) |

| ¹H NMR | 7.58 | t, J = 6.0 Hz | CDCl₃ | [5] |

| 7.41-7.56 | m | CDCl₃ | [5] | |

| 7.20 | d, J = 6.6 Hz | CDCl₃ | [5] | |

| 6.80 | d, J = 6.0 Hz | CDCl₃ | [5] | |

| 3.75 | br | CDCl₃ | [5] | |

| ¹³C NMR | 145.82 | CDCl₃ | [5] | |

| 141.17 | CDCl₃ | [5] | ||

| 131.62 | CDCl₃ | [5] | ||

| 128.67 | CDCl₃ | [5] | ||

| 128.03 | CDCl₃ | [5] | ||

| 126.42 | CDCl₃ | [5] | ||

| 126.27 | CDCl₃ | [5] | ||

| 115.39 | CDCl₃ | [5] |

Table 4: Key IR Absorption Bands for Related Structures

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Type |

| N-H stretch (amine) | 3500-3300 | Primary Amines |

| C-H stretch (aromatic) | 3100-3000 | Aromatic Compounds |

| C=O stretch (carboxylic acid) | 1725-1700 | Carboxylic Acids |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Carboxylic Acids |

| C=C stretch (aromatic) | 1600-1450 | Aromatic Compounds |

Experimental Protocols

Synthesis of α-Amino-biphenyl-4-acetic Acid (General Approach)

Caption: Generalized Strecker synthesis for α-Amino-biphenyl-4-acetic acid.

Protocol Outline:

-

Formation of the Aminonitrile: 4-Biphenylcarboxaldehyde is reacted with sodium cyanide and ammonium chloride in a suitable solvent system (e.g., aqueous ethanol). This reaction forms the corresponding α-aminonitrile.

-

Hydrolysis: The resulting aminonitrile is then subjected to acidic hydrolysis (e.g., by refluxing with concentrated hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding the final product, α-Amino-biphenyl-4-acetic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

HPLC Analysis (General Method for Amino Acids)

Due to its chiral nature, the enantiomeric purity of α-Amino-biphenyl-4-acetic acid is a critical parameter. Chiral HPLC is the method of choice for this analysis. A general workflow for the analysis of amino acids by HPLC is presented below.

Caption: General workflow for chiral HPLC analysis of amino acids.

Methodology Outline:

-

Column: A chiral stationary phase (CSP) column is required. Common choices for amino acid separations include Pirkle-type columns or cyclodextrin-based columns.

-

Mobile Phase: The mobile phase composition will depend on the chosen column and the specific properties of the analyte. For normal-phase chromatography, a mixture of a non-polar solvent like hexane with a polar modifier like ethanol is often used. For reversed-phase chromatography, aqueous buffers with an organic modifier like acetonitrile or methanol are common.

-

Detection: UV detection is typically used, monitoring at a wavelength where the biphenyl chromophore absorbs strongly (e.g., around 254 nm).

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Biological Activity and Signaling Pathways

While α-Amino-biphenyl-4-acetic acid is mentioned as a pharmaceutical intermediate for anti-cancer and anti-diabetic drugs, specific details on its mechanism of action are limited in the available literature.[1] However, insights can be drawn from studies on the structurally related compound, 4-aminobiphenyl .

4-Aminobiphenyl is a known human bladder carcinogen.[6] Its carcinogenic activity is believed to stem from its metabolic activation in the liver by cytochrome P450 enzymes to form N-hydroxy-4-aminobiphenyl.[6] This intermediate can then be further metabolized and transported to the bladder, where it can form DNA adducts, leading to mutations and the initiation of cancer.[6]

A study on 2-aminobiphenyl has shown that it induces apoptosis (programmed cell death) in cells.[4] This process was found to be mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK (c-Jun N-terminal kinase) signaling pathway, which is a key regulator of apoptosis.[4]

The proposed signaling pathway for 2-aminobiphenyl-induced apoptosis is illustrated below. It is plausible that α-Amino-biphenyl-4-acetic acid could interact with similar cellular pathways, although this requires experimental verification.

Caption: Proposed signaling pathway for 2-aminobiphenyl-induced apoptosis.[4]

Applications in Drug Development

As an amino acid derivative, α-Amino-biphenyl-4-acetic acid holds potential as a building block in the synthesis of novel pharmaceutical compounds.[1] Its rigid biphenyl structure can be exploited to design molecules that fit into specific protein binding pockets. The presence of the amino and carboxylic acid groups allows for its incorporation into peptide chains or for further chemical modifications to create a diverse range of derivatives. Its potential use in the development of anti-cancer and anti-diabetic drugs warrants further investigation into its specific biological targets and mechanisms of action.[1]

References

- 1. 4'-Amino-biphenyl-4-acetic acid 95% | CAS: 1123169-05-0 | AChemBlock [achemblock.com]

- 2. Amino-biphenyl-4-YL-acetic acid | C14H13NO2 | CID 4000789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of CAS 221101-61-7 (2-amino-2-(4-phenylphenyl)acetic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 221101-61-7, chemically identified as 2-amino-2-(4-phenylphenyl)acetic acid. This non-proteinogenic amino acid is of interest in pharmaceutical and cosmetic research due to its potential applications as a synthetic intermediate. This document consolidates available data to serve as a foundational resource for researchers and professionals in drug development.

Chemical Identity

| Identifier | Value |

| CAS Number | 221101-61-7 |

| IUPAC Name | 2-amino-2-(4-phenylphenyl)acetic acid[1] |

| Synonyms | Amino-biphenyl-4-YL-acetic acid, a-Amino-biphenyl-4-acetic acid |

| Molecular Formula | C₁₄H₁₃NO₂[1] |

| Molecular Weight | 227.26 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N[1] |

| InChI Key | BMWOGALGPJNHSP-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value | Source |

| Appearance | White or off-white crystalline powder | ChemBK |

| Boiling Point | 414.5 °C at 760 mmHg | ECHEMI |

| Melting Point | No data available | - |

| Flash Point | 204.5 °C | ECHEMI |

| Solubility | Low solubility in water; Soluble in ethanol and chloroform | ChemBK |

Chemical and Computed Properties

The following table outlines key chemical and computationally predicted properties. These computed values provide estimations of the compound's behavior and characteristics.

| Property | Value | Source |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 227.09462865 g/mol | PubChem[1] |

| Monoisotopic Mass | 227.09462865 g/mol | PubChem[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 253 | PubChem[1] |

Biological Activity and Potential Applications

2-amino-2-(4-phenylphenyl)acetic acid is recognized as a valuable intermediate in the synthesis of various organic molecules. While specific signaling pathways or detailed mechanisms of action for this compound are not extensively documented, its utility is noted in the following areas:

-

Pharmaceutical Intermediate: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications, including in the development of anti-cancer and anti-diabetic drugs.

-

Cosmetic Applications: The compound is suggested to have potential use in cosmetic formulations, possibly for its anti-aging and antioxidant properties.

Further research is required to elucidate the specific biological targets and pharmacological effects of this compound and its derivatives.

Experimental Protocols

Representative Synthetic Workflow: Strecker Synthesis

The following diagram illustrates a generalized workflow for the Strecker synthesis of an α-amino acid, which represents a plausible, though not confirmed, synthetic route for 2-amino-2-(4-phenylphenyl)acetic acid.

Caption: Generalized workflow for the Strecker synthesis of an α-amino acid.

Conclusion

This technical guide consolidates the currently available physical and chemical data for CAS 221101-61-7. While key identifiers and some physical properties have been reported, there is a notable absence of comprehensive experimental data, including a definitive melting point and detailed spectroscopic analyses in readily accessible literature. The biological profile of this compound is broadly defined by its role as a synthetic intermediate. This document serves as a starting point for researchers, highlighting the need for further experimental characterization to fully understand the properties and potential applications of 2-amino-2-(4-phenylphenyl)acetic acid.

References

Unraveling the Biological Activity of Amino-biphenyl-4-YL-acetic acid: A Technical Overview

A notable scarcity of direct research on the specific mechanism of action for Amino-biphenyl-4-YL-acetic acid necessitates a broader examination of its potential applications and the activities of structurally related compounds. While this molecule is recognized as a valuable intermediate in the synthesis of potential therapeutic agents, including those for cancer and diabetes, and for its prospective use in cosmetics due to anti-aging and antioxidant properties, detailed pharmacological studies remain limited.

This technical guide addresses the current state of knowledge regarding Amino-biphenyl-4-YL-acetic acid and provides a comprehensive analysis of the well-documented mechanism of the structurally similar compound, 4-aminobiphenyl (4-ABP), as a case study to illuminate potential biological pathways.

Amino-biphenyl-4-YL-acetic Acid: Current Understanding

Amino-biphenyl-4-YL-acetic acid, with the chemical formula C14H13NO2 and CAS number 221101-61-7, is primarily utilized as a building block in medicinal chemistry.[1][2][3] Its potential as a pharmaceutical intermediate suggests that its biological effects are likely realized through the final drug products it helps to create.[1]

One study on a structurally related compound, (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid, identified it as an inhibitor of the Human Protein Tyrosine Phosphatase Beta (HPTPβ) enzyme.[4][5] This finding suggests a potential, though unconfirmed, avenue of exploration for the mechanism of action of Amino-biphenyl-4-YL-acetic acid, hinting at a possible role in signal transduction pathways regulated by protein tyrosine phosphatases.

Case Study: The Carcinogenic Mechanism of 4-Aminobiphenyl (4-ABP)

In contrast to the limited data on Amino-biphenyl-4-YL-acetic acid, the mechanism of action for the related compound 4-aminobiphenyl (4-ABP) is extensively documented, particularly its role as a human carcinogen.[6][7] The primary mechanism involves metabolic activation leading to the formation of DNA adducts, which can initiate carcinogenesis.[6]

Metabolic Activation of 4-ABP

The bioactivation of 4-ABP is a multi-step process predominantly occurring in the liver. Cytochrome P450 enzymes, specifically CYP1A2 and CYP2A isoforms, play a crucial role in the initial N-oxidation of 4-ABP to form N-hydroxy-4-aminobiphenyl.[8] This intermediate can then undergo further activation in the bladder through O-acetylation or in other tissues via peroxidative activation.[6]

Metabolic activation pathway of 4-Aminobiphenyl (4-ABP).

DNA Adduct Formation

The ultimate reactive metabolites of 4-ABP are electrophilic arylnitrenium ions, which readily react with nucleophilic sites on DNA bases. The major DNA adduct formed is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP).[6] The formation of these adducts can lead to mutations in critical genes, such as the TP53 tumor suppressor gene, thereby initiating the process of carcinogenesis, particularly in the urinary bladder.[6]

Quantitative Data on 4-ABP DNA Adduct Formation

| Cell Line | Carcinogen | Concentration | Adduct Level (adducts/10^8 nucleotides) | Reference |

| RT4 (Human Bladder Epithelial) | 4-ABP | 1 µM | ~10 | [8] |

| RT4 (Human Bladder Epithelial) | 4-ABP | 10 µM | ~100 | [8] |

Experimental Protocols

In Vitro DNA Adduct Formation in RT4 Cells

This protocol is based on the methodology described in the study of 4-ABP bioactivation in human bladder RT4 cells.[8]

-

Cell Culture: Human bladder epithelial cells (RT4) are cultured in appropriate media until they reach 80-90% confluency.

-

Carcinogen Exposure: The cells are treated with varying concentrations of 4-ABP (e.g., 1 µM and 10 µM) for a specified period (e.g., 24 hours).

-

DNA Isolation: Genomic DNA is isolated from the treated cells using standard DNA extraction kits.

-

DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to nucleosides.

-

LC-MS/MS Analysis: The levels of the dG-C8-4-ABP adduct are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An isotopically labeled internal standard is used for accurate quantification.

Workflow for DNA adduct formation analysis.

Conclusion

While a detailed mechanism of action for Amino-biphenyl-4-YL-acetic acid remains to be elucidated through dedicated research, its role as a key pharmaceutical intermediate is clear. The potential for this compound to act as an enzyme inhibitor, as suggested by studies on a related molecule, warrants further investigation. The well-established carcinogenic mechanism of the structurally similar 4-aminobiphenyl underscores the importance of understanding the metabolic fate and biological interactions of biphenylamine derivatives. Future research should focus on dedicated pharmacological and toxicological studies of Amino-biphenyl-4-YL-acetic acid to fully characterize its biological activity and ensure its safe and effective use in the development of new therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. Amino-biphenyl-4-YL-acetic acid | C14H13NO2 | CID 4000789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 221101-61-7 | Amino-biphenyl-4-YL-acetic acid - Synblock [synblock.com]

- 4. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of Amino-biphenyl-4-YL-acetic acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the potential biological activities of Amino-biphenyl-4-YL-acetic acid and its closely related analog, 4-Biphenylacetic acid, also known as Felbinac. While information on the amino-substituted compound is emerging, extensive research on Felbinac as a non-steroidal anti-inflammatory drug (NSAID) provides a solid foundation for understanding the therapeutic potential of this class of molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Anti-inflammatory and Analgesic Activities of 4-Biphenylacetic Acid (Felbinac)

4-Biphenylacetic acid (Felbinac) is the active metabolite of the prodrug fenbufen and exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation and pain.

Quantitative Biological Data

The following table summarizes the key quantitative data for the biological activities of 4-Biphenylacetic acid (Felbinac).

| Activity Type | Assay/Model | Target/Endpoint | Result | Reference |

| Anti-inflammatory | Cell-free assay | Prostaglandin E₂ (PGE₂) synthesis | IC₅₀ = 3.2 µM | [1] |

| Anti-inflammatory | UV-induced erythema in guinea pigs | Suppression of erythema | Effective at 2 mg/kg | [1] |

| Anti-inflammatory | Adjuvant-induced arthritis in rats | Reduction of inflammation | Effective at 16 mg/kg | [1] |

| Analgesic | Phenylquinone-induced writhing in mice | Reduction of writhing | ED₅₀ = 9.9 mg/kg | [1] |

Signaling Pathway: Cyclooxygenase Inhibition

The anti-inflammatory and analgesic effects of 4-Biphenylacetic acid are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, a key component of the arachidonic acid cascade. By blocking COX-1 and COX-2, the conversion of arachidonic acid to prostaglandins (PGs) is reduced, leading to a decrease in inflammation, pain, and fever.

Experimental Protocol: In Vitro PGE₂ Inhibition Assay

This protocol details a cell-based assay to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Materials and Reagents:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., 4-Biphenylacetic acid)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

PGE₂ ELISA kit

-

96-well cell culture plates

-

Cell counter (hemocytometer or automated)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Harvest cells and adjust the cell density to 5 x 10⁵ cells/mL in fresh culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept below 0.1% to avoid cytotoxicity.

-

Cell Treatment: After the 24-hour incubation, remove the culture medium. Add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known COX inhibitor). Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except for the negative control wells.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the collected supernatants using a commercial PGE₂ ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.

Potential Activities of Amino-biphenyl-4-YL-acetic acid Derivatives

While "Amino-biphenyl-4-YL-acetic acid" itself is not extensively characterized, its derivatives have emerged as compounds of interest in several therapeutic areas, including oncology and metabolic diseases.

HPTPβ Inhibition

Certain (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been identified as inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), a receptor-type protein tyrosine phosphatase.[2] Inhibition of HPTPβ is a potential therapeutic strategy for various diseases, including cancer.

Quantitative Data:

| Compound | Target | Inhibitory Activity | Selectivity | Reference |

| C2 | HPTPβ | Favorable | Better for HPTPβ than PTP1B and SHP2 | [2] |

| C22 | HPTPβ | Favorable | Better for HPTPβ than PTP1B and SHP2 | [2] |

Signaling Pathway Context: HPTPβ in Cancer

HPTPβ can act as a tumor suppressor by dephosphorylating and inactivating oncogenic kinases such as Src, and by activating the tumor suppressor PTEN.[3] Inhibition of HPTPβ in certain contexts could, therefore, have complex downstream effects on cancer cell signaling. The precise signaling pathways modulated by amino-biphenyl derivatives as HPTPβ inhibitors are an active area of research.

Antitumor Activity

Derivatives of biphenyl-4-yl-acrylohydroxamic acid have demonstrated significant antitumor activity. While not directly "Amino-biphenyl-4-YL-acetic acid," these findings highlight the potential of the biphenyl scaffold in oncology.

Quantitative Data:

| Compound Class | Cell Lines | Activity | Reference |

| Biphenyl-4-yl-acrylohydroxamic acid derivatives | Human ovarian carcinoma (IGROV-1), human lung carcinoma (H460), human colon cancer (HCT116), human colon adenocarcinoma (HT29) | Antiproliferative activity (IC₅₀ in the range of 0.3-1.4 µM for the most promising compound) | [4] |

Experimental Protocol: Cell Viability (MTT) Assay for Antitumor Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials and Reagents:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compound (e.g., Amino-biphenyl-4-YL-acetic acid derivative)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value from the dose-response curve.

Other Potential Applications

Preliminary reports suggest that Amino-biphenyl-4-YL-acetic acid may serve as an important intermediate in the synthesis of various drugs, including potential anti-cancer and anti-diabetic agents. Additionally, its use in cosmetic products for potential anti-aging and antioxidant effects has been proposed, although detailed biological data in these areas are currently limited.

Conclusion

4-Biphenylacetic acid (Felbinac) is a well-characterized NSAID with a clear mechanism of action and a solid body of evidence supporting its anti-inflammatory and analgesic properties. In contrast, the biological activities of Amino-biphenyl-4-YL-acetic acid are less defined, but its derivatives are showing promise in the fields of oncology and as modulators of key cellular signaling pathways. This technical guide provides a comprehensive summary of the current knowledge on these compounds, offering valuable data and protocols to guide future research and drug development efforts. Further investigation into the specific biological targets and mechanisms of action of Amino-biphenyl-4-YL-acetic acid and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Tyrosine Phosphatases: Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amino-biphenyl-4-YL-acetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of amino-biphenyl-4-yl-acetic acid derivatives and their analogs, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their applications as enzyme inhibitors and anti-inflammatory and antifungal agents.

Introduction

Amino-biphenyl-4-yl-acetic acid and its derivatives are a versatile scaffold in medicinal chemistry. The biphenyl moiety is a recognized "privileged" structure, frequently found in compounds with a wide range of biological activities. The addition of an amino acid-like side chain offers opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. These compounds have garnered interest for their potential to interact with various biological targets, leading to the development of novel therapeutic agents.

Synthesis of Amino-biphenyl-4-YL-acetic Acid Derivatives

The synthesis of amino-biphenyl-4-yl-acetic acid derivatives often involves multi-step reaction sequences. A common strategy is the Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure. This is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

Subsequent modifications typically involve standard peptide coupling or esterification reactions to introduce the amino acid or other functional groups to the acetic acid moiety. For instance, the carboxylic acid can be activated with reagents like thionyl chloride to form an acid chloride, which then readily reacts with various amines to yield a library of amide derivatives.

Experimental Workflow for Synthesis and Screening

The general workflow for the discovery and initial evaluation of novel amino-biphenyl-4-yl-acetic acid derivatives is a systematic process that integrates chemical synthesis with biological screening.

Biological Activities and Quantitative Data

Amino-biphenyl-4-yl-acetic acid derivatives have demonstrated a range of biological activities, including enzyme inhibition, antifungal, and anti-inflammatory effects. The following tables summarize some of the available quantitative data for these activities.

Enzyme Inhibition

This class of compounds has been investigated for its inhibitory effects on various enzymes, including Human Protein Tyrosine Phosphatase Beta (HPTPβ) and Histone Deacetylases (HDACs).

| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |

| (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivative C2 | HPTPβ | 2.3 ± 0.2 | [1] |

| (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivative C22 | HPTPβ | 1.8 ± 0.1 | [1] |

| Biphenyl-4-yl-acrylohydroxamic acid derivative 1 | HDAC2 | 0.25 | [2] |

| Biphenyl-4-yl-acrylohydroxamic acid derivative 2 | HDAC2 | 0.18 | [2] |

Antifungal Activity

Several biphenyl derivatives have been tested for their efficacy against various fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antifungal activity.

| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |

| Biphenyl-4-carboxylic acid ethyl ester | Candida albicans | 512-1024 | [3] |

| Biphenyl-4-carboxylic acid decyl ester | Candida albicans | 512 | [3] |

| Biphenyl-4-carboxylic acid ethyl ester | Candida tropicalis | 512-1024 | [3] |

| Biphenyl-4-carboxylic acid decyl ester | Candida tropicalis | 512 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins in cell-based assays.

| Compound/Analog | Assay | Cell Line | IC50 (µM) | Reference |

| [1,1'-biphenyl]-4-acetic acid derivative 4a | NO production | RAW 264.7 | 15.8 | [4] |

| [1,1'-biphenyl]-4-acetic acid derivative 4b | NO production | RAW 264.7 | 12.3 | [4] |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | Carrageenan-induced paw edema (% inhibition at 100 mg/kg) | Rats | 58.3% | [5] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of these compounds.

General Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of the biphenyl core structure.

Materials:

-

Aryl halide (e.g., 4-bromophenylacetic acid derivative) (1.0 mmol)

-

Arylboronic acid or ester (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh3)4) (0.02 mmol)

-

Base (e.g., K2CO3) (2.0 mmol)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, dissolve the aryl halide and arylboronic acid/ester in the solvent mixture.

-

Add the base and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

HPTPβ Inhibition Assay Protocol

This protocol describes a colorimetric assay to measure the inhibition of HPTPβ.

Materials:

-

Recombinant human HPTPβ

-

pNPP (p-nitrophenyl phosphate) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 2 µL of the test compound at various concentrations (or DMSO for control).

-

Add 20 µL of the diluted HPTPβ enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

-

Fungal inoculum (e.g., Candida albicans)

-

RPMI-1640 medium

-

Test compounds serially diluted in DMSO

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a standardized fungal inoculum in RPMI-1640 medium.

-

In a 96-well plate, add 100 µL of RPMI-1640 to each well.

-

Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent

-

96-well plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of amino-biphenyl-4-yl-acetic acid derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Human Protein Tyrosine Phosphatase Beta (HPTPβ) is a receptor-type PTP that plays a role in cell growth, differentiation, and metabolism. Inhibitors of HPTPβ can modulate these processes and have potential therapeutic applications.

Modulation of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are central to the regulation of cellular processes, including inflammation and cell survival. Some biphenyl derivatives have been shown to modulate these pathways, which may contribute to their anti-inflammatory effects.

Conclusion

Amino-biphenyl-4-yl-acetic acid derivatives represent a promising class of compounds with diverse biological activities. Their synthetic tractability allows for the creation of large libraries for screening, and their demonstrated efficacy as enzyme inhibitors and anti-inflammatory and antifungal agents highlights their therapeutic potential. Further research, including detailed structure-activity relationship studies and in vivo evaluation, is warranted to fully explore the potential of this chemical scaffold in the development of new drugs. This guide provides a foundational resource for researchers to design, synthesize, and evaluate novel analogs with improved potency and selectivity.

References

Spectroscopic Profile of Amino-biphenyl-4-yl-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Amino-biphenyl-4-yl-acetic acid (C₁₄H₁₃NO₂), a biphenyl derivative of the non-proteinogenic amino acid phenylglycine. The structural complexity and potential pharmaceutical relevance of this compound necessitate a thorough understanding of its spectroscopic characteristics for unequivocal identification, purity assessment, and structural elucidation. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis.

Chemical Structure and Properties

-

IUPAC Name: 2-amino-2-([1,1'-biphenyl]-4-yl)acetic acid

-

Molecular Formula: C₁₄H₁₃NO₂

-

Molecular Weight: 227.26 g/mol [1]

-

CAS Number: 221101-61-7[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 2H | Ar-H |

| ~7.59 | d | 2H | Ar-H |

| ~7.45 | t | 2H | Ar-H |

| ~7.35 | t | 1H | Ar-H |

| ~4.50 | s | 1H | α-CH |

| ~3.50 (broad) | s | 2H | -NH₂ |

| ~12.50 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (Carboxylic acid) |

| ~140.5 | Ar-C |

| ~139.0 | Ar-C |

| ~135.0 | Ar-C |

| ~129.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~127.0 | Ar-CH |

| ~126.5 | Ar-CH |

| ~58.0 | α-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 (broad) | Strong | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1580 | Medium | N-H bend (amine) |

| ~1400 | Medium | O-H bend (carboxylic acid) |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 228.10 | [M+H]⁺ |

| 226.08 | [M-H]⁻ |

| 182.09 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of amino acids and related organic compounds.[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of Amino-biphenyl-4-yl-acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The choice of solvent is critical as the acidic and amino protons are exchangeable.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions, for accurate chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-14 ppm).

-

Use a standard single-pulse experiment.

-

Employ a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups.

Protocol:

-

Sample Preparation (Solid State):

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum. Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern.[5][7]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent compatible with the ionization source, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion peaks and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like Amino-biphenyl-4-yl-acetic acid.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

References

- 1. CAS 221101-61-7 | Amino-biphenyl-4-YL-acetic acid - Synblock [synblock.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 6. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]

Navigating the Toxicological Landscape of Amino-biphenyl-4-YL-acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The robust assessment of a compound's toxicological and safety profile is a cornerstone of modern chemical and pharmaceutical development. This in-depth technical guide focuses on Amino-biphenyl-4-YL-acetic acid, a compound with applications as a pharmaceutical intermediate and in cosmetic formulations.[1] While its utility is recognized, a comprehensive understanding of its potential hazards is paramount for ensuring safe handling and progression through the development pipeline. This document aims to synthesize the currently available toxicological data, highlight existing knowledge gaps, and provide a framework for its safety evaluation.

General Safety and Physicochemical Properties

Amino-biphenyl-4-YL-acetic acid, with the chemical formula C14H13NO2, typically presents as a white or off-white crystalline powder.[1] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and chloroform.[1] While one source suggests its toxicity is low, this is a qualitative assessment, and detailed quantitative data to support this is not publicly available.[1] Standard safety precautions are advised, including avoiding direct skin and eye contact, preventing inhalation of dust, and storing in a dry, well-ventilated area away from strong oxidants and acids.[1]

Summary of Toxicological Data

A thorough review of publicly accessible safety data sheets and chemical databases reveals a significant lack of quantitative toxicological information for Amino-biphenyl-4-YL-acetic acid. The following table summarizes the current data status for key toxicological endpoints.

| Toxicological Endpoint | Result |

| Acute Toxicity | |

| Oral | No data available[2] |

| Dermal | No data available[2] |

| Inhalation | No data available[2] |

| Skin Corrosion/Irritation | No data available[2] |

| Serious Eye Damage/Irritation | No data available[2] |

| Respiratory or Skin Sensitization | No data available[2] |

| Germ Cell Mutagenicity | No data available[2] |

| Carcinogenicity | No data available[2] |

| Reproductive Toxicity | No data available[2] |

| Specific Target Organ Toxicity (Single Exposure) | No data available[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available[2] |

| Aspiration Hazard | No data available[2] |

Experimental Protocols: A Framework for Future Studies

Given the absence of specific experimental data, this section outlines a standard workflow for a comprehensive toxicological assessment. This serves as a procedural guide for future research endeavors aimed at filling the existing data gaps for Amino-biphenyl-4-YL-acetic acid.

Signaling Pathways: Awaiting Mechanistic Insights

The elucidation of signaling pathways perturbed by a compound is critical for understanding its mechanism of toxicity. Without data from mechanistic studies, such as transcriptomics, proteomics, or specific pathway-focused assays, the creation of a signaling pathway diagram for Amino-biphenyl-4-YL-acetic acid would be speculative. Future research should aim to identify molecular targets and signaling cascades affected by this compound to enable a more profound understanding of its biological effects.

Conclusion and Future Directions

The current safety profile of Amino-biphenyl-4-YL-acetic acid is largely incomplete, relying on general chemical safety precautions rather than specific toxicological data. For a compound utilized in the pharmaceutical and cosmetic industries, this represents a significant knowledge gap that warrants immediate attention. A systematic evaluation following the tiered approach outlined in the experimental workflow is essential. Prioritizing in vitro screening for genotoxicity and cytotoxicity, followed by acute toxicity studies, would provide foundational data. Subsequent sub-chronic and mechanistic studies will be crucial for establishing a comprehensive safety profile and enabling informed risk assessments for its various applications. Researchers and drug development professionals are strongly encouraged to undertake these studies to ensure the safe and responsible use of Amino-biphenyl-4-YL-acetic acid.

References

An In-depth Technical Guide to 2-Amino-2-(4-phenylphenyl)acetic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-2-(4-phenylphenyl)acetic acid, also known as α-amino-4-biphenylacetic acid, is a non-proteinogenic α-amino acid. Its structure, featuring a biphenyl moiety, imparts unique steric and electronic properties, making it an attractive building block in medicinal chemistry and materials science. The biphenyl group can engage in π-π stacking interactions and influence the overall conformation of peptides and other macromolecules into which it is incorporated. While its natural occurrence has not been reported, its synthesis is of interest for the development of novel pharmaceuticals and research tools.

History and Discovery

The precise first synthesis and discovery of 2-Amino-2-(4-phenylphenyl)acetic acid is not well-documented in readily accessible scientific literature. However, its emergence is closely tied to the broader exploration of non-natural amino acids for peptide and small molecule drug discovery.

The patent literature provides the earliest indications of the synthesis of related structures. For instance, patent WO2004048314A1, filed in 2003, describes the synthesis of a broad class of "Substituted amino phenylacetic acids" intended for use as cyclooxygenase-2 (COX-2) inhibitors. The generic structure disclosed in this patent encompasses 2-Amino-2-(4-phenylphenyl)acetic acid.

The availability of the Boc-protected version, (R)-α-(Boc-amino)-biphenyl-4-acetic acid (CAS 221101-61-7), from chemical suppliers and its mention in technical guides for solid-phase peptide synthesis (SPPS) suggest its utility as a building block in the synthesis of peptides with modified backbones. The Boc (tert-butoxycarbonyl) protecting group is standard in peptide chemistry, indicating that the primary application of this amino acid derivative is likely in the construction of novel peptide-based molecules.

Physicochemical Properties

Quantitative data for the unprotected 2-Amino-2-(4-phenylphenyl)acetic acid is limited in public databases. However, key properties of its widely used Boc-protected form are available.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)acetic acid | [1] |

| CAS Number | 221101-61-7 | [1] |

| Molecular Formula | C19H21NO4 | [1] |

| Molecular Weight | 327.4 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | [1] |

| InChI Key | IGQRMCQSKDTFDV-MRXNPFEDSA-N | [1] |

Experimental Protocols

The synthesis of 2-Amino-2-(4-phenylphenyl)acetic acid can be approached through a multi-step process. The key challenge lies in the construction of the biphenyl core, which is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.

Synthesis of the Biphenyl Core: 4-Biphenylacetic Acid

A common precursor for the target molecule is 4-biphenylacetic acid. Its synthesis is well-established and typically involves the Suzuki-Miyaura coupling of a 4-halophenylacetic acid derivative with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants:

-

4-Bromophenylacetic acid

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene/water mixture)

-

-

Procedure:

-

To a reaction vessel, add 4-bromophenylacetic acid, phenylboronic acid (typically 1.1-1.5 equivalents), and a palladium catalyst (e.g., 1-5 mol%).

-

Add a suitable base (typically 2 equivalents).

-

Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: dilute with water and ethyl acetate. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-biphenylacetic acid.

-

Amination and Final Product Formation

The introduction of the amino group at the α-position of 4-biphenylacetic acid can be achieved through various established methods for α-amination of carboxylic acids. A common route involves α-bromination followed by nucleophilic substitution with an ammonia equivalent.

Experimental Protocol: α-Amination (General Procedure)

-

α-Bromination:

-

Treat 4-biphenylacetic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions to yield 2-bromo-2-(4-phenylphenyl)acetic acid.

-

-

Amination:

-

React the resulting α-bromo acid with an excess of ammonia or a protected ammonia equivalent (e.g., sodium azide followed by reduction) to introduce the amino group via nucleophilic substitution.

-

-

Deprotection (if necessary) and Isolation:

-

If a protected amine was used, perform the appropriate deprotection step.

-

Purify the final product, 2-Amino-2-(4-phenylphenyl)acetic acid, by recrystallization or ion-exchange chromatography.

-

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for 2-Amino-2-(4-phenylphenyl)acetic acid.

Caption: Synthetic workflow for 2-Amino-2-(4-phenylphenyl)acetic acid.

Conclusion

2-Amino-2-(4-phenylphenyl)acetic acid represents a valuable, non-natural amino acid for the synthesis of modified peptides and other bioactive molecules. While its specific discovery and early history are not prominently documented, its synthesis is achievable through established organic chemistry methodologies, most notably the Suzuki-Miyaura coupling for the formation of the key biphenyl scaffold. The availability of its Boc-protected derivative highlights its utility in modern drug discovery and development, particularly in the field of peptide science. This guide provides a foundational understanding of its synthesis and properties for researchers and professionals in the field.

References

Technical Guide: Predicted Physicochemical Properties of 2-Amino-2-(biphenyl-4-yl)acetic acid

Introduction

2-Amino-2-(biphenyl-4-yl)acetic acid (CAS: 221101-61-7) is an amino acid derivative incorporating a biphenyl moiety.[1][2] As with any compound intended for pharmaceutical research, a thorough understanding of its fundamental physicochemical properties is critical for predicting its behavior in biological systems. The acid dissociation constant (pKa) and aqueous solubility are paramount, as they directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

This technical guide provides an overview of the predicted pKa and solubility of 2-Amino-2-(biphenyl-4-yl)acetic acid. It outlines the theoretical basis for its behavior in solution, discusses the landscape of computational prediction tools, and presents detailed experimental protocols for the empirical determination of these essential parameters.

Predicted Physicochemical Properties

Computational models provide valuable first-pass estimates of a molecule's properties before resource-intensive experimental work is undertaken.[5] The available predicted data for 2-Amino-2-(biphenyl-4-yl)acetic acid is summarized below. It is important to note that while a prediction for the acidic pKa is available, specific quantitative predictions for the basic pKa and aqueous solubility are not readily found in public databases.

Table 1: Summary of Predicted Physicochemical Data for 2-Amino-2-(biphenyl-4-yl)acetic acid

| Property | Predicted Value | Source / Method |

| Acidic pKa (pKa₁) | 1.93 ± 0.10 | Computational Prediction[6] |

| Basic pKa (pKa₂) | No specific value available. Expected for the α-amino group. | - |

| Aqueous Solubility | Low solubility in water. | Qualitative Description[6] |

| Organic Solubility | Soluble in some organic solvents like ethanol and chloroform. | Qualitative Description[6] |

Note: Predicted values should always be confirmed by experimental data.

Ionization and Solubility: A Theoretical Framework

As an amino acid, 2-Amino-2-(biphenyl-4-yl)acetic acid is an amphoteric compound, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (α-amino group).[6] Its net charge and, consequently, its solubility are highly dependent on the pH of the surrounding medium.

-

At low pH (pH < pKa₁): The amino group is protonated (-NH₃⁺) and the carboxylic acid is protonated (-COOH). The molecule carries a net positive charge.

-

At intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid deprotonates to a carboxylate (-COO⁻), while the amino group remains protonated (-NH₃⁺). The molecule exists predominantly as a zwitterion with a net neutral charge. Solubility is typically at its minimum in this pH range, near the isoelectric point (pI).

-

At high pH (pH > pKa₂): The amino group deprotonates (-NH₂), and the carboxylate group remains (-COO⁻). The molecule carries a net negative charge.

The interplay between these ionization states is crucial for solubility. The charged cationic and anionic forms generally exhibit greater aqueous solubility than the neutral zwitterionic form.

References

- 1. Amino-biphenyl-4-YL-acetic acid | C14H13NO2 | CID 4000789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemaxon.com [chemaxon.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to Upstream Precursors for Amino-biphenyl-4-YL-acetic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and upstream precursors for the preparation of Amino-biphenyl-4-YL-acetic acid, a key intermediate in pharmaceutical development. This document details established synthetic routes, provides in-depth experimental protocols for key transformations, and presents quantitative data in structured tables for easy comparison. Furthermore, logical relationships and experimental workflows are visualized through detailed diagrams.

Introduction

Amino-biphenyl-4-YL-acetic acid and its derivatives are important structural motifs in medicinal chemistry. The synthesis of these compounds relies on robust and scalable routes from readily available starting materials. This guide will focus on a common and well-documented synthetic pathway that commences with the nitration of benzyl cyanide, followed by hydrolysis, reduction, and a final carbon-carbon bond-forming reaction to construct the biphenyl core. Two primary methods for the final biphenyl formation, the Gomberg-Bachmann reaction and the Suzuki-Miyaura coupling, will be explored in detail.

Synthetic Pathways

The synthesis of 2-(4'-aminobiphenyl-4-yl)acetic acid can be approached through a multi-step sequence starting from benzyl cyanide. The overall strategy involves the introduction of a nitro group, which is later reduced to an amine, and the formation of the biphenyl linkage.

Caption: Overview of the primary synthetic route.

Two main strategies for the final biphenyl formation are presented:

-

Route 1: Gomberg-Bachmann Reaction: This classical method involves the diazotization of an arylamine followed by a radical-mediated coupling with an aromatic substrate.

-

Route 2: Suzuki-Miyaura Coupling: A modern, palladium-catalyzed cross-coupling reaction that offers milder conditions and often higher yields and functional group tolerance.

Detailed Experimental Protocols and Data

Step 1: Nitration of Benzyl Cyanide to 4-Nitrophenylacetonitrile

The nitration of benzyl cyanide is a critical first step. The reaction conditions must be carefully controlled to favor the formation of the desired para-isomer and to manage the exothermic nature of the reaction.

Experimental Protocol:

A mixture of concentrated sulfuric acid (275 mL) and concentrated nitric acid (275 mL) is prepared in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel. The acid mixture is cooled to 10°C in an ice-salt bath. Benzyl cyanide (100 g, 0.85 mol) is added dropwise to the stirred acid mixture, ensuring the temperature is maintained below 20°C. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional hour at room temperature. The reaction mixture is then carefully poured onto crushed ice (1200 g) with vigorous stirring. The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from 80% ethanol to yield p-nitrobenzyl cyanide.

| Parameter | Value |

| Reactants | Benzyl Cyanide, Conc. H₂SO₄, Conc. HNO₃ |

| Temperature | 10-20°C |

| Reaction Time | 1 hour (post-addition) |

| Work-up | Precipitation on ice, filtration |

| Purification | Recrystallization from 80% ethanol |

| Yield | 50-54% |

| Reference | Organic Syntheses, Coll. Vol. 1, p.396 (1941) |

Logical Workflow for Nitration:

Caption: Experimental workflow for the nitration of benzyl cyanide.

Step 2: Hydrolysis of 4-Nitrophenylacetonitrile to 4-Nitrophenylacetic Acid

The nitrile group of 4-nitrophenylacetonitrile is hydrolyzed to a carboxylic acid under acidic conditions.

Experimental Protocol:

In a 1-L round-bottomed flask, 100 g (0.62 mol) of p-nitrobenzyl cyanide is placed. A solution of 300 mL of concentrated sulfuric acid in 280 mL of water is prepared, and two-thirds of this solution is added to the flask. The mixture is shaken well to moisten all the solid. The remaining acid solution is used to wash down any solid adhering to the flask walls. The flask is fitted with a reflux condenser and heated to boiling for fifteen minutes. The reaction mixture is then diluted with an equal volume of cold water and cooled to 0°C or below. The precipitate is collected by filtration, washed with ice water, and then dissolved in 1600 mL of boiling water. The hot solution is filtered rapidly. The filtrate is cooled to allow for the crystallization of p-nitrophenylacetic acid as long, pale yellow needles.

| Parameter | Value |

| Reactant | 4-Nitrophenylacetonitrile |

| Reagent | Aqueous Sulfuric Acid |

| Reaction Time | 15 minutes at boiling |

| Work-up | Dilution with water, cooling, filtration |

| Purification | Recrystallization from hot water |

| Yield | 92-95% |

| Reference | Organic Syntheses, Coll. Vol. 1, p.406 (1941) |

Step 3: Reduction of 4-Nitrophenylacetic Acid to 4-Aminophenylacetic Acid

The nitro group is reduced to an amine, a crucial step to enable the subsequent biphenyl-forming reactions. Catalytic hydrogenation is a common and efficient method.

Experimental Protocol:

4-Nitrophenylacetic acid (18.1 g) is dissolved in 90 g of distilled water containing 4.4 g of sodium hydroxide. To this solution, 0.36 g of 5% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at 10 atm of hydrogen pressure for 2 hours. After the reaction is complete, the catalyst is removed by filtration through celite. The resulting solution contains 4-aminophenylacetic acid.

| Parameter | Value |

| Reactant | 4-Nitrophenylacetic Acid |

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Reducing Agent | Hydrogen gas (H₂) |

| Pressure | 10 atm |

| Reaction Time | 2 hours |

| Work-up | Filtration to remove catalyst |

| Reference | KR100641825B1 |

Step 4: Biphenyl Formation

This route involves the diazotization of 4-aminophenylacetic acid followed by reaction with benzene. While yields can be modest, it represents a classical approach.

Conceptual Experimental Protocol (based on KR100641825B1):